1-(5-(Difluoromethoxy)-2-fluorophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Difluoromethoxy)-2-fluorophenyl)propan-2-one is a chemical compound with the molecular formula C10H10F3O2 It is a derivative of propanone, featuring a difluoromethoxy and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Difluoromethoxy)-2-fluorophenyl)propan-2-one typically involves the reaction of 5-(difluoromethoxy)-2-fluorobenzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(5-(Difluoromethoxy)-2-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(5-(Difluoromethoxy)-2-fluorophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-(5-(Difluoromethoxy)-2-fluorophenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and fluorophenyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-(Difluoromethoxy)-2-ethylphenyl)propan-2-one
- 1-(5-(Difluoromethoxy)-2-ethoxyphenyl)propan-2-one
- 1-(5-(Difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one
Uniqueness
1-(5-(Difluoromethoxy)-2-fluorophenyl)propan-2-one is unique due to the presence of both difluoromethoxy and fluorophenyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H9F3O2 |
---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
1-[5-(difluoromethoxy)-2-fluorophenyl]propan-2-one |
InChI |
InChI=1S/C10H9F3O2/c1-6(14)4-7-5-8(15-10(12)13)2-3-9(7)11/h2-3,5,10H,4H2,1H3 |
InChI Key |
ZVPCWOGUYMOCKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)OC(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.